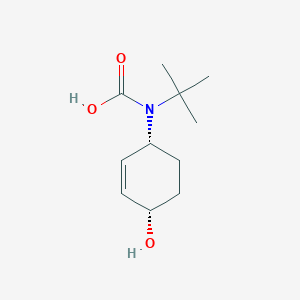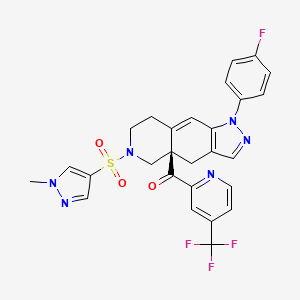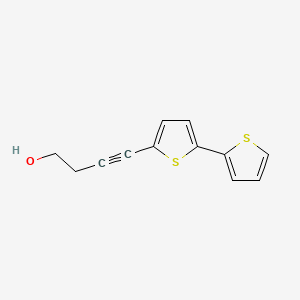
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid is a chemical compound with the molecular formula C11H19NO3 It is known for its unique structure, which includes a cyclohexene ring with a hydroxyl group and a tert-butyl carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid typically involves the reaction of (1R,4S)-4-hydroxycyclohex-2-en-1-ylamine with di-tert-butyl dicarbonate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an alcohol or amine derivative .
科学研究应用
Chemistry
In chemistry, tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and coatings.
作用机制
The mechanism of action of tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
- tert-Butyl((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamicacid
- tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamate
- tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamate
Uniqueness
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid is unique due to its specific stereochemistry and functional groups. The presence of both a hydroxyl group and a carbamate moiety allows for diverse chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable tool in various scientific and industrial applications.
生物活性
Introduction
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid, also known by its CAS number 551000-83-0, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Properties
- Molecular Formula: C₁₁H₁₉NO₃
- Molar Mass: 213.27 g/mol
- Structure: The compound features a tert-butyl group and a hydroxycyclohexene moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molar Mass | 213.27 g/mol |
| CAS Number | 551000-83-0 |
Biological Activity
Research indicates that tert-butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid exhibits various biological activities, primarily through modulation of enzymatic pathways and receptor interactions:
- Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of inflammatory mediators.
- Receptor Modulation: The structural features allow it to interact with specific receptors, influencing physiological responses such as pain and inflammation.
Case Studies and Research Findings
- Anti-inflammatory Activity:
- Neuroprotective Effects:
- Cancer Research:
Comparative Analysis
The following table summarizes the biological activities reported for similar compounds:
Safety and Toxicology
While promising, further studies are required to assess the safety profile and potential toxicity of tert-butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid. Current data indicate low toxicity levels in preliminary assessments; however, comprehensive toxicological evaluations are necessary before clinical applications can be considered .
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid is a compound with significant potential due to its diverse biological activities. Its mechanisms of action suggest it could play a role in treating inflammatory diseases, neurodegenerative disorders, and possibly cancer. Continued research will be essential to fully elucidate its therapeutic potential and safety profile.
Future Directions
Future studies should focus on:
- Detailed mechanistic studies to clarify how the compound interacts with specific biological targets.
- Long-term toxicity studies to establish safety for human use.
- Clinical trials to evaluate efficacy in human populations.
属性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC 名称 |
tert-butyl-[(1R,4S)-4-hydroxycyclohex-2-en-1-yl]carbamic acid |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)12(10(14)15)8-4-6-9(13)7-5-8/h4,6,8-9,13H,5,7H2,1-3H3,(H,14,15)/t8-,9+/m0/s1 |
InChI 键 |
SUDMUUGFWZCDDO-DTWKUNHWSA-N |
手性 SMILES |
CC(C)(C)N([C@@H]1CC[C@@H](C=C1)O)C(=O)O |
规范 SMILES |
CC(C)(C)N(C1CCC(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















